Product packaging for (2-Aminoethyl)(2-methoxyethyl)methylamine(Cat. No.:CAS No. 14165-17-4)

(2-Aminoethyl)(2-methoxyethyl)methylamine

Cat. No.: B3238707
CAS No.: 14165-17-4
M. Wt: 132.2 g/mol
InChI Key: VZROIUNAVVHTDB-UHFFFAOYSA-N
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Description

Strategic Positioning and Academic Relevance in Contemporary Chemical Research

(2-Aminoethyl)(2-methoxyethyl)methylamine is strategically positioned at the intersection of several key areas of chemical research. Its classification as a diamine ether places it within a class of compounds that are fundamental to supramolecular chemistry, polymer science, and the development of specialized catalytic systems. The academic relevance of such compounds is underscored by the continuous search for novel ligands, monomers, and functional organic molecules.

The presence of both amine and ether functional groups imparts a bifunctional nature to the molecule, making it a valuable target for synthetic chemists. Diamines, in general, are crucial as cross-linking agents in polymer chemistry, enhancing mechanical strength, thermal stability, and chemical resistance in various materials. specialchem.com The incorporation of an ether linkage can introduce flexibility and influence the solubility and coordination properties of the resulting polymers or complexes. Research into analogous aryl ether diamines has shown that the positioning of the ether linkage can significantly impact the properties of resulting poly(ether imide)s, leading to either amorphous or semicrystalline polymers with applications in high-performance materials. acs.org

Structural Features and Unique Functional Group Assembly of this compound

The molecular structure of this compound, which consists of a central methylamine (B109427) core linked to both an aminoethyl group and a methoxyethyl group, is central to its potential applications. This specific assembly of a primary amine, a tertiary amine, and an ether linkage within a compact aliphatic backbone is a noteworthy feature.

The combination of different amine environments (primary and tertiary) and an ether group offers multiple sites for chemical modification and interaction. This unique assembly allows for selective reactions and the potential for the molecule to act as a tridentate ligand in coordination chemistry. The spatial arrangement and electronic properties of these functional groups are key determinants of its reactivity and how it may be employed in more complex molecular designs.

Interactive Table: Structural and Physicochemical Properties

While specific experimental data for "this compound" is not widely available in public literature, we can infer some of its basic properties. For context, the closely related compound (2-Methoxyethyl)methylamine (CAS 38256-93-8) has a molecular weight of 89.14 g/mol . nih.govscbt.comsigmaaldrich.com The properties of "this compound" would be different due to the additional aminoethyl group.

PropertyValue (Predicted/Inferred)
Molecular Formula C6H16N2O
Molecular Weight 132.20 g/mol
Functional Groups Primary Amine, Tertiary Amine, Ether
Boiling Point Higher than related monoamines
Solubility Likely soluble in water and polar organic solvents

Overview of Principal Research Trajectories and Scholarly Objectives

Given the structural characteristics of this compound, several principal research trajectories can be envisioned. These scholarly objectives are primarily centered on leveraging its unique functional group assembly.

One major area of potential research is in polymer chemistry . Diamines are extensively used as monomers for the synthesis of polyamides, polyimides, and polyureas. The flexible ether linkage in this compound could impart desirable properties such as improved processability and modified thermal characteristics to these polymers. Research on aromatic diamines has highlighted their use in creating conductive polymers with applications in sensors, energy-conversion devices, and anti-corrosion coatings. researchgate.net

Another significant research direction is its application as a ligand in coordination chemistry and catalysis . The presence of three potential coordination sites (two nitrogen atoms and one oxygen atom) makes it a candidate for forming stable complexes with various metal ions. Such complexes could be investigated for their catalytic activity in organic transformations. Bifunctional amine-thioureas, for instance, have been successfully used as organocatalysts in asymmetric C-C, C-N, and C-S bond-forming reactions. nih.gov Similarly, chiral bifunctional secondary amine catalysts are valuable in asymmetric enamine catalysis. researchgate.net

The synthesis of more complex molecules is also a key objective. The differential reactivity of the primary and tertiary amine groups could be exploited for the sequential introduction of different substituents, leading to the creation of novel chemical entities. The synthesis of secondary and tertiary amines from related bis(aminol)ethers demonstrates the utility of such building blocks in organic synthesis. researchgate.net Furthermore, diamine cross-linkers are being designed for applications in self-healing polymers. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16N2O B3238707 (2-Aminoethyl)(2-methoxyethyl)methylamine CAS No. 14165-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(2-methoxyethyl)-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-8(4-3-7)5-6-9-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZROIUNAVVHTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14165-17-4
Record name (2-aminoethyl)(2-methoxyethyl)methylamine
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Synthetic Methodologies and Advanced Derivatization of 2 Aminoethyl 2 Methoxyethyl Methylamine

Established Synthetic Routes for (2-Aminoethyl)(2-methoxyethyl)methylamine

Established synthetic routes for this compound typically involve a multistep process, beginning with the synthesis of a key intermediate, N-(2-methoxyethyl)methylamine, followed by the introduction of the aminoethyl group.

Precursor Selection and Preparation Strategies

The primary precursor for the synthesis of this compound is N-(2-methoxyethyl)methylamine. The preparation of this intermediate can be achieved through several pathways, with the selection of starting materials often dictated by cost, availability, and desired scale.

One common approach involves the reaction of 2-methoxyethanol (B45455) with methylamine (B109427). To facilitate this reaction, the hydroxyl group of 2-methoxyethanol is typically converted into a better leaving group, such as a halide or a sulfonate ester. For instance, 2-methoxyethanol can be treated with thionyl chloride or phosphorus tribromide to yield 1-bromo-2-methoxyethane. This is then followed by nucleophilic substitution with methylamine. Alternatively, tosyl chloride in the presence of a base like pyridine (B92270) can be used to form the tosylate ester of 2-methoxyethanol, which is subsequently reacted with methylamine.

Another route starts from 2-methoxyethylamine (B85606), which can be synthesized from inexpensive starting materials like ethanolamine (B43304). google.com The ethanolamine is first reacted with benzaldehyde (B42025) to protect the amino group as an aldimine. google.com This intermediate is then methylated, followed by acidic hydrolysis to remove the benzaldehyde protecting group, yielding 2-methoxyethylamine. google.com Subsequent reductive amination with formaldehyde (B43269) would then produce N,N-dimethyl-2-methoxyethylamine, a close analog. To obtain the target N-(2-methoxyethyl)methylamine, a single methylation of 2-methoxyethylamine is required, which can be challenging to achieve selectively.

A list of potential precursors for the synthesis of the key intermediate, N-(2-methoxyethyl)methylamine, is provided below.

Precursor 1Precursor 2Reagent(s)
2-MethoxyethanolMethylamineThionyl chloride, followed by base
1-Bromo-2-methoxyethaneMethylamineBase
2-MethoxyethanolMethylamineTosyl chloride, Pyridine, followed by base
2-MethoxyethylamineMethylating Agent (e.g., Methyl Iodide)Base

Once N-(2-methoxyethyl)methylamine is synthesized, the final step is the introduction of the aminoethyl group. This can be accomplished by reacting it with a suitable electrophile containing a protected amino group, such as N-(2-bromoethyl)phthalimide. The phthalimide (B116566) group serves as a protecting group for the primary amine. After the substitution reaction, the phthalimide group can be removed by hydrazinolysis to yield the final product, this compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, pressure, reaction time, and the choice of solvent and catalyst.

Response Surface Methodology (RSM) is a powerful statistical tool that can be employed to optimize complex reactions. scirp.org For the synthesis of a related compound, 1-(2-Aminoethyl)-2-imidazolidone, RSM was used to determine the optimal conditions for temperature, CO2 pressure, and reaction time, resulting in a significant improvement in yield. scirp.org A similar approach could be applied to the synthesis of this compound. By systematically varying these parameters and analyzing the resulting yields, a predictive model can be developed to identify the optimal reaction conditions.

For the nucleophilic substitution steps, the choice of solvent is critical. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), are often preferred as they can effectively solvate the cations while leaving the anionic nucleophile relatively free, thus accelerating the reaction rate. The reaction temperature is another important factor; while higher temperatures generally increase the reaction rate, they can also lead to the formation of side products. Therefore, a careful balance must be struck to achieve a high yield of the desired product.

The following table outlines key parameters and their potential impact on the synthesis of this compound.

ParameterEffect on ReactionConsiderations for Optimization
TemperatureAffects reaction rate and selectivity.Higher temperatures can lead to side reactions and decomposition.
PressurePrimarily relevant for reactions involving gaseous reagents.Can influence reaction rates and equilibrium positions.
Reaction TimeDetermines the extent of reactant conversion.Longer times may lead to the formation of degradation products.
SolventInfluences reaction rate and solubility of reactants.Choice of solvent can affect the nucleophilicity of the amine.
CatalystCan accelerate the reaction and improve selectivity.Catalyst loading and type need to be optimized.

Scalability Considerations in Synthetic Production

Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several challenges. These include heat and mass transfer limitations, reagent handling and cost, and waste disposal.

In a large-scale reaction, efficient mixing is crucial to ensure uniform temperature and concentration throughout the reactor, which can be challenging to achieve. The exothermic nature of many of the reaction steps requires a robust cooling system to prevent thermal runaways. The choice of reagents also becomes more critical at scale. For example, while methyl iodide is a highly effective methylating agent in the lab, its high cost and toxicity may make it unsuitable for large-scale production. Alternative, more cost-effective, and safer methylating agents, such as dimethyl sulfate (B86663) or dimethyl carbonate, might be considered.

The purification of the final product is another important consideration. Distillation is a common method for purifying amines, but it can be energy-intensive. Crystallization of a salt form of the amine may be a more efficient and scalable purification strategy.

Novel Approaches to the Synthesis of this compound

Recent advances in synthetic chemistry offer new possibilities for the synthesis of this compound, with a focus on improving efficiency, reducing environmental impact, and utilizing catalytic methods.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles aim to design chemical processes that are more environmentally friendly. rsc.orgnih.gov In the context of synthesizing this compound, this could involve the use of renewable starting materials, greener solvents, and atom-economical reactions.

For instance, instead of using traditional volatile organic solvents, the use of ionic liquids or deep eutectic solvents could be explored. nih.gov These solvents are often non-volatile and can be recycled, reducing the environmental impact of the process. Atom economy, a measure of how efficiently reactants are converted into the final product, can be improved by designing synthetic routes that minimize the formation of byproducts. For example, a direct reductive amination of 2-methoxyacetaldehyde with N-methylethylenediamine, if feasible, would be a highly atom-economical route.

Catalytic Synthesis Methodologies

The use of catalysts can significantly improve the efficiency and selectivity of chemical reactions. nih.gov For the synthesis of amines, both homogeneous and heterogeneous catalysts have been explored.

In the context of this compound synthesis, a catalytic approach could be employed for the N-alkylation steps. For example, a transition metal catalyst, such as a ruthenium or iridium complex, could be used to catalyze the reaction between N-(2-methoxyethyl)methylamine and a suitable aminoethylating agent. These catalysts can operate under milder conditions and with higher selectivity than traditional methods.

Heterogeneous catalysts, such as metal oxides, offer the advantage of being easily separable from the reaction mixture, simplifying purification and allowing for catalyst recycling. mdpi.comresearchgate.netnih.gov For instance, a catalyst based on magnesium oxide (MgO) has shown high activity in Knoevenagel condensation reactions involving amines. nih.govmdpi.comresearchgate.netnih.gov A similar catalytic system could potentially be adapted for the synthesis of the target diamine.

The table below summarizes some potential catalytic approaches for the synthesis of this compound.

Catalytic ApproachPotential CatalystReaction StepAdvantages
Homogeneous CatalysisRuthenium or Iridium ComplexesN-alkylationHigh activity and selectivity under mild conditions.
Heterogeneous CatalysisMetal Oxides (e.g., MgO, Al2O3)N-alkylationEase of separation and catalyst recycling.
BiocatalysisTransaminasesAmine synthesisHigh selectivity and mild reaction conditions.

Regioselective and Stereoselective Derivatization of this compound

The presence of two distinct amine functionalities, a primary and a tertiary amine, within the same molecule, makes this compound an interesting substrate for studies in regioselective derivatization. The primary amine is generally more nucleophilic and less sterically hindered than the tertiary amine, which is sterically encumbered and can only undergo quaternization. This inherent difference in reactivity is the cornerstone for achieving selective functionalization.

Functionalization at the Primary Amine Moiety

The primary amine group of this compound is the most reactive site for a variety of chemical modifications, including acylation, sulfonylation, and alkylation. Achieving regioselectivity in these transformations is crucial to avoid undesired side reactions at the tertiary amine.

Several strategies have been developed for the selective functionalization of primary amines in the presence of secondary or tertiary amines in other polyamine systems, and these can be extrapolated to this compound. One effective method involves the use of 2-nitrobenzenesulfonyl chloride (nosyl chloride) in the presence of a mild base like sodium bicarbonate. thieme-connect.com This reagent selectively reacts with the primary amine to form a stable sulfonamide, which can be subsequently alkylated or used as a protecting group that can be removed under mild conditions. thieme-connect.com

Another approach for selective primary amine modification is the use of 1,3-dimethyl-5-acetylbarbituric acid (DAB). tcichemicals.com DAB reacts selectively with primary amines to form an enamine adduct, effectively protecting it and allowing for subsequent reactions at other sites. tcichemicals.com This protecting group can be readily removed with hydrazine. tcichemicals.com

The following table summarizes representative examples of reagents used for the selective functionalization of primary amines in polyamine systems, which are applicable to this compound.

ReagentReaction TypeSelectivityReference
2-Nitrobenzenesulfonyl chlorideSulfonylation/ProtectionHigh for primary amines thieme-connect.com
1,3-Dimethyl-5-acetylbarbituric acid (DAB)Protection (Enamine formation)High for primary amines tcichemicals.com
Ethyl trifluoroacetateAcylation/ProtectionSelective for primary amines acs.org
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Carbamoylation/ProtectionCan be selective under controlled conditions rsc.orgresearchgate.net

These methodologies provide a toolbox for chemists to selectively introduce a variety of functional groups at the primary amine of this compound, paving the way for the synthesis of complex molecules with tailored properties.

Modifications of the Methoxyethyl Side Chain

The methoxyethyl group in this compound offers another site for chemical modification, although it is generally less reactive than the amine functionalities. The ether linkage is relatively stable, but it can be cleaved under harsh acidic conditions, which would likely also affect the amine groups.

A more subtle modification of the methoxyethyl side chain could involve transformations of the methyl group or the ethyl backbone. For instance, selective oxidation of the carbon adjacent to the ether oxygen could potentially lead to the formation of a ketone, although this would require a highly selective catalyst to avoid oxidation of the amine groups. acs.org

Another possibility is the demethylation of the methoxy (B1213986) group to yield a primary alcohol. This transformation is challenging but can sometimes be achieved using strong Lewis acids or certain boron reagents. The resulting hydroxyl group could then serve as a handle for further functionalization, such as esterification or etherification.

Quaternization and N-Alkylation Studies

The tertiary amine in this compound is a prime target for quaternization reactions. Quaternization involves the reaction of the tertiary amine with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. wikipedia.org This reaction is typically straightforward and proceeds under mild conditions.

Exhaustive methylation, a process where an amine is treated with an excess of a methylating agent like methyl iodide, can be applied to this compound. masterorganicchemistry.comyoutube.com This would lead to the quaternization of the tertiary amine and potentially also the methylation of the primary amine, depending on the reaction conditions. To achieve selective quaternization of the tertiary amine, the primary amine would first need to be protected.

The synthesis of quaternary ammonium salts from this compound can be of interest for creating cationic compounds with potential applications as phase-transfer catalysts, ionic liquids, or antimicrobial agents.

The following table provides examples of alkylating agents that can be used for the quaternization of tertiary amines.

Alkylating AgentProduct TypeTypical ConditionsReference
Methyl iodide (CH₃I)Quaternary ammonium iodideRoom temperature or gentle heating masterorganicchemistry.comyoutube.com
Benzyl bromide (C₆H₅CH₂Br)Quaternary ammonium bromideRoom temperature or gentle heating wikipedia.org
Dimethyl sulfate ((CH₃)₂SO₄)Quaternary ammonium methyl sulfateOften used for methylation nih.gov

N-Alkylation of the primary amine can also be achieved, and controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. masterorganicchemistry.com Reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent, is a common and effective method for controlled mono-N-alkylation.

Incorporation into Polymeric Architectures as a Side Chain

The bifunctional nature of this compound makes it a valuable monomer or functionalization agent for the synthesis of advanced polymeric materials. It can be incorporated into polymer backbones or attached as a pendant side chain, imparting unique properties to the resulting polymer.

One approach is to first derivatize the primary amine of this compound with a polymerizable group, such as an acryloyl or methacryloyl chloride. The resulting monomer can then be copolymerized with other vinyl monomers to introduce the diamine functionality as a side chain along the polymer backbone.

Alternatively, a pre-formed polymer containing reactive groups, such as chloro or epoxy groups, can be post-functionalized by reaction with the primary amine of this compound. This method allows for the controlled introduction of the diamine moiety onto a variety of polymer scaffolds. researchgate.netacs.org

The incorporation of this compound side chains can enhance the properties of polymers, such as their thermal stability, solubility, and ability to coordinate with metal ions. nih.gov These functionalized polymers could find applications in areas such as gene delivery, catalysis, and materials science. nih.gov

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the mechanisms of the synthetic transformations involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.

The regioselective functionalization of the primary amine in the presence of the tertiary amine is governed by a combination of steric and electronic factors. The primary amine is less sterically hindered and its lone pair of electrons is more accessible for reaction with electrophiles compared to the tertiary amine.

In the case of N-alkylation of amines with alcohols catalyzed by transition metal complexes, the mechanism often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" pathway. nih.govnih.govresearchgate.net This process typically involves the following steps:

Oxidation of the alcohol to the corresponding aldehyde or ketone by the metal catalyst, with the hydrogen being temporarily stored on the catalyst.

Condensation of the in situ generated carbonyl compound with the amine to form an imine or enamine intermediate.

Reduction of the imine or enamine by the metal-hydride species to afford the N-alkylated amine and regenerate the active catalyst.

For quaternization reactions, the mechanism is a straightforward SN2 reaction where the nucleophilic tertiary amine attacks the electrophilic carbon of the alkylating agent, leading to the displacement of the leaving group and the formation of a new C-N bond. wikipedia.org

The mechanistic understanding of these and other transformations allows for the rational design of synthetic routes to novel derivatives of this compound with desired structures and properties.

Chemical Reactivity and Transformation Pathways of 2 Aminoethyl 2 Methoxyethyl Methylamine

Electrophilic Reactions of (2-Aminoethyl)(2-methoxyethyl)methylamine

The nitrogen atoms in this compound, particularly the primary amine, are nucleophilic and readily react with a range of electrophiles. These reactions primarily involve acylation and sulfonylation, leading to the formation of stable amide and sulfonamide derivatives.

Acylation and Sulfonylation Studies

The primary amine group of this compound is the principal site for acylation and sulfonylation reactions. Acylation is typically achieved using acyl chlorides or anhydrides, while sulfonylation is carried out with sulfonyl chlorides. These reactions are fundamental in organic synthesis for the introduction of acyl and sulfonyl groups, which can modify the chemical and physical properties of the parent molecule.

The general mechanism for these transformations involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of the acylating agent or the sulfur atom of the sulfonylating agent. This is followed by the elimination of a leaving group, typically a chloride ion, to form the corresponding amide or sulfonamide. The tertiary amine within the molecule can act as an internal base to neutralize the hydrogen chloride generated during the reaction, or an external base may be added.

While specific studies on the acylation and sulfonylation of this compound are not extensively documented in publicly available literature, the reactivity is expected to be analogous to that of similar diamines. The relative reactivity of the primary versus the tertiary amine towards electrophiles is a key consideration. The primary amine is significantly more reactive in these transformations due to less steric hindrance and the availability of a proton to be lost.

Table 1: General Conditions for Acylation and Sulfonylation of Amines

Reaction Type Electrophile Solvent Catalyst/Base General Product
Acylation Acyl Chloride (R-COCl) Dichloromethane, THF Pyridine (B92270), Triethylamine N-Acyl Amide
Acylation Acid Anhydride (B1165640) ((RCO)₂O) Acetonitrile (B52724), Ethyl Acetate DMAP (catalytic) N-Acyl Amide

Formation of Amides and Sulfonamides

The reaction of this compound with carboxylic acids or their derivatives leads to the formation of amides. The most common methods involve the use of acyl chlorides or the activation of carboxylic acids with coupling agents. The resulting N-acylated product will feature an amide bond at the primary amine position. These amide derivatives can exhibit different solubility, and thermal and chemical stability compared to the parent amine.

Similarly, reaction with sulfonyl chlorides affords sulfonamides. Sulfonamides are a well-known class of compounds with a wide range of applications. The synthesis is typically straightforward, involving the reaction of the amine with a sulfonyl chloride in the presence of a base. The properties of the resulting sulfonamide, such as its acidity and coordination ability, are influenced by the nature of the substituent on the sulfonyl group.

Due to the presence of two distinct amine functionalities, selective derivatization at the primary amine is expected under controlled conditions. The synthesis of a sulfonamide derivative of a related diethylenetriamine (B155796) ligand has been reported, highlighting the feasibility of such transformations. nih.gov

Table 2: Representative Amide and Sulfonamide Synthesis from Amines

Amine Reactant Electrophilic Reagent Product Type Reference
Diethylenetriamine 4-Methylbiphenyl sulfonyl chloride Sulfonamide nih.gov
Various primary/secondary amines Carboxylic acids with methoxysilane (B1618054) coupling agents Amide scirp.org
Various primary/secondary amines Sulfonyl chlorides Sulfonamide researchgate.netrsc.org

Nucleophilic Reactivity and Applications

The amine groups of this compound also exhibit nucleophilic character, enabling them to react with various electrophilic centers, most notably carbonyl compounds. This reactivity is fundamental to its potential application as a building block in organic synthesis and as an initiator in polymerization reactions.

Reactions with Carbonyl Compounds

Primary and secondary amines readily react with aldehydes and ketones to form imines and enamines, respectively. In the case of this compound, the primary amine is expected to react with an aldehyde or ketone to form a Schiff base (imine) intermediate. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. nih.govnih.gov

The general mechanism proceeds through the formation of a carbinolamine intermediate, which then eliminates a molecule of water to form the C=N double bond of the imine. The pH of the reaction is a critical parameter; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic as to protonate the amine nucleophile, which would render it unreactive. nih.gov

While no specific studies detailing the reaction of this compound with carbonyl compounds are available, the principles of imine formation are well-established.

Table 3: General Reactions of Amines with Carbonyl Compounds

Amine Type Carbonyl Reactant Product Key Conditions
Primary Amine Aldehyde/Ketone Imine (Schiff Base) Acid catalysis (e.g., pH ~5)

Ring-Opening Polymerizations Initiated by this compound

Amines can act as initiators for the ring-opening polymerization (ROP) of various cyclic monomers, such as lactones, lactides, and epoxides. The initiation mechanism typically involves the nucleophilic attack of the amine on the electrophilic carbon of the monomer, leading to the opening of the ring and the formation of a propagating species. The presence of both a primary and a tertiary amine in this compound suggests its potential as an initiator in such polymerizations.

The primary amine can initiate polymerization, leading to a polymer chain with an amine end-group. The tertiary amine could also potentially initiate polymerization, particularly with more reactive monomers, or it could act as a catalyst. The presence of the methoxyethyl group could influence the solubility of the initiator and the resulting polymer.

While direct evidence for the use of this compound as an ROP initiator is not found in the literature, studies on similar amine-initiated ROPs provide a basis for its expected behavior. For instance, diamines have been used to initiate the ring-opening of lactones. scilit.com The choice of initiator can significantly affect the polymerization kinetics and the properties of the resulting polymer. researchgate.net

Table 4: Examples of Amine-Initiated Ring-Opening Polymerization

Initiator Type Monomer Resulting Polymer Reference
Diamine δ-Gluconolactone Polyamide scilit.com
Primary Amine 1,2-Dithiolane Poly(disulfide) google.com

Coordination Chemistry and Complexation Behavior

The nitrogen and oxygen atoms in this compound are potential donor sites for coordination to metal ions. The arrangement of the two nitrogen atoms of the ethylenediamine (B42938) backbone and the etheric oxygen allows this molecule to act as a tridentate or potentially tetradentate chelating ligand. The formation of stable chelate rings with metal ions is a well-known feature of ethylenediamine and its derivatives.

The coordination behavior of this ligand is expected to be similar to other N,N,N'-trisubstituted ethylenediamines. The two nitrogen atoms can coordinate to a metal center to form a stable five-membered chelate ring. The ether oxygen can also coordinate, leading to the formation of a larger chelate ring, which can enhance the stability of the resulting metal complex. The relative donor strengths of the amine and ether functionalities, as well as steric factors, will influence the coordination geometry and the stability of the complexes formed with different metal ions.

Studies on analogous ligands, such as tris[2-(2-methoxyethoxy)ethyl]amine, have shown a variety of binding modes with f-block metals, highlighting the versatility of ligands containing both amine and ether donor groups. scilit.com The stability of metal complexes with ethylenediamine derivatives is well-documented, with stability constants varying depending on the metal ion and the substituents on the nitrogen atoms.

Table 5: Coordination Properties of Related Ethylenediamine Ligands

Ligand Metal Ions Studied Coordination Mode Reference
Tris(ethylenediamine) Co(II), Mn(II), Ni(II), Zn(II) Octahedral, tridentate (per ligand) rsc.org
N,N'-bis(2-hydroxyphenyl)ethylenediamine-N,N'-diacetic acid Fe(III), Mg(II), Ca(II), etc. Multidentate google.com
Tris(2-aminoethyl)amine (B1216632) Supported on metal oxides Surface coordination

Ligand Properties of this compound with Transition Metals

This compound is a versatile molecule possessing three potential coordination sites: a primary amine, a secondary amine, and an ether oxygen. This arrangement allows it to function as a flexible ligand, capable of binding to transition metals in either a bidentate or a tridentate fashion.

In a bidentate role, the molecule would utilize its two nitrogen atoms from the ethylenediamine core to form a highly stable five-membered chelate ring with a metal ion. This coordination mode is characteristic of ethylenediamine and its derivatives. researchgate.nethspublishing.org

When acting as a tridentate ligand, it can coordinate through both nitrogen atoms as well as the ether oxygen. The involvement of the ether oxygen is dependent on the specific transition metal and the conditions of the reaction. "Hard" metal ions are more likely to coordinate with the ether oxygen, whereas "softer" metals may show a preference for the nitrogen donor atoms. The asymmetrical nature of the ligand, with a methyl group on the secondary amine and a methoxyethyl group, introduces both steric hindrance and electronic asymmetry, which in turn affects the stability and three-dimensional structure of the resulting metal complexes.

Chelation Dynamics and Stereochemical Aspects of Metal Complexes

The process of chelation involving this compound and a metal center is anticipated to result in the formation of five-membered rings, a thermodynamically favored configuration. The inherent asymmetry of the ligand plays a crucial role in determining the stereochemistry of the metal complexes it forms.

For instance, when this ligand coordinates to a metal center with an octahedral geometry in a tridentate fashion, its unsymmetrical structure can lead to the formation of geometric isomers, specifically facial (fac) and meridional (mer) isomers. Moreover, the presence of a chiral secondary amine center can give rise to the formation of diastereomers. The stereochemical properties of such complexes can be elucidated using advanced spectroscopic techniques like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD). researchgate.net

Synthesis and Structural Characterization of Metal-Organic Frameworks (MOFs) Utilizing this compound Ligands

Although there are no documented examples of Metal-Organic Frameworks (MOFs) that specifically use this compound as a building block, its structural characteristics suggest it is a viable candidate for the synthesis of such materials. researchgate.net The inherent flexibility of its ethylenediamine backbone, combined with multiple donor sites, could facilitate the creation of novel and intricate network topologies.

The characterization of any hypothetical MOFs derived from this ligand would employ a suite of standard analytical methods. These would include X-ray diffraction (XRD) to resolve the crystalline structure, thermogravimetric analysis (TGA) to evaluate thermal stability, and Fourier-transform infrared spectroscopy (FTIR) to verify the coordination of the ligand to the metallic nodes within the framework. rsc.orgnih.gov

Role in Homogeneous and Heterogeneous Catalysis (Ligand-Directed)

Diamine-based ligands have demonstrated considerable efficacy in a range of catalytic applications, most notably in copper-catalyzed cross-coupling reactions. nih.govbohrium.comrsc.org For example, ligands such as N,N'-dimethylethylenediamine are integral to the Goldberg amidation reaction. It is therefore conceivable that this compound could function as an effective ligand in analogous catalytic systems.

Additionally, polyamines like tris(2-aminoethyl)amine (TAEA) have been successfully immobilized on metal oxide supports to fabricate catalysts for reactions like the Knoevenagel condensation. mdpi.comresearchgate.netchemicalbook.com The presence of basic amine functionalities in this compound suggests its potential utility in base-catalyzed chemical transformations.

Acid-Base Properties and Protonation Equilibria in Various Media

As a polyamine, this compound contains two or more amino groups that can undergo protonation in aqueous environments. wikipedia.orgwalshmedicalmedia.comnih.gov The acid-base characteristics of this compound are defined by the pKa values of its primary and secondary amine groups. For comparison, the protonation constants of the parent molecule, ethylenediamine, are well-documented, with log K1 and log K2 values of approximately 10 and 7.3, respectively. researchgate.net

In the case of this compound, the electron-donating nature of the N-methyl group is expected to increase the basicity, and thus the pKa, of the secondary amine. The influence of the methoxyethyl group is more nuanced, with the potential for both inductive and through-space electronic effects. The precise protonation equilibria can be experimentally determined through methods such as potentiometric titration. researchgate.net

Compoundlog K₁log K₂Reference
Ethylenediamine~10.0~7.3 researchgate.net
N,N-dimethylethylenediamine9.996.48 asianpubs.org
N,N-diethylethylenediamine10.046.94 asianpubs.org
This interactive table provides a comparative overview of the protonation constants for related amine compounds, offering a contextual basis for the anticipated acid-base properties of this compound.

Redox Behavior and Electrochemical Characterization

The redox activity of this compound is most prominently observed when it forms complexes with redox-active metals, such as copper. The electrochemical properties of copper-diamine complexes have been a subject of extensive research. researchgate.netrsc.orgacs.orgresearchgate.net

Cyclic voltammetry is a key technique for investigating the redox potentials of these complexes. The stability of the various oxidation states of the coordinated metal (e.g., Cu(I), Cu(II), Cu(III)) is significantly influenced by the surrounding ligand field. rsc.org The unique structure of this compound, with its blend of amine and ether donor groups, would undoubtedly modulate the redox potential of a coordinated metal center. For copper complexes, the Cu(II)/Cu(I) redox couple is of particular significance owing to its central role in numerous catalytic cycles. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Aminoethyl 2 Methoxyethyl Methylamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of (2-Aminoethyl)(2-methoxyethyl)methylamine. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provide a complete picture of the molecular framework.

To resolve the complex and often overlapping signals in the ¹H NMR spectrum of this compound, two-dimensional (2D) NMR techniques are employed. These experiments reveal through-bond correlations between nuclei, allowing for the definitive assignment of each proton and carbon atom.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). For this compound, COSY spectra would be expected to show key correlations within the two distinct ethyl chains, confirming their integrity. Specifically, a cross-peak would appear between the protons of the N-CH₂ (position b) and the adjacent -CH₂-NH₂ (position c), and a separate correlation would be seen between the protons of the N-CH₂ (position d) and the adjacent -CH₂-O- (position e).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbon atoms to which they are attached. mdpi.com This is crucial for assigning the carbon skeleton by linking the previously identified proton signals to their corresponding carbons. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful technique for assembling the final molecular structure by revealing long-range correlations (2-4 bonds) between protons and carbons. chemrxiv.org It connects the molecular fragments. For instance, the protons of the N-methyl group (a) would show correlations to the carbons of both ethyl chains (C-b and C-d), confirming that both chains are attached to the tertiary nitrogen. Likewise, the protons of the O-methyl group (f) would show a key correlation to the ether-linked carbon (C-e), solidifying the position of the methoxy (B1213986) group.

The following tables outline the predicted NMR data based on the molecular structure.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments

Atom Position Label Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N-C H₃ a ~2.2-2.3 ~42-44
N-C H₂-CH₂-NH₂ b ~2.5-2.7 ~55-58
N-CH₂-C H₂-NH₂ c ~2.7-2.9 ~38-40
N-C H₂-CH₂-O- d ~2.5-2.7 ~56-59
N-CH₂-C H₂-O- e ~3.4-3.6 ~69-71
O-C H₃ f ~3.2-3.4 ~58-60

Note: Predicted shifts are estimates and can vary based on solvent and experimental conditions.

Expected 2D NMR Correlations (COSY & HMBC)

Correlation Type Correlating Proton(s) Correlating Atom(s) Inferred Structural Link
COSY H-b H-c Confirms -CH₂-CH₂-NH₂ fragment
H-d H-e Confirms -CH₂-CH₂-O- fragment
HMBC H-a (N-CH₃) C-b, C-d Connects methyl group to tertiary nitrogen and both ethyl chains
H-c (-CH₂-NH₂) C-b Confirms ethylenediamine (B42938) backbone segment
H-e (-CH₂-O-) C-d, C-f Links the methoxyethyl chain together

Quantitative NMR (qNMR) is a powerful method for monitoring chemical reactions in situ without the need for calibration curves, as the signal integral is directly proportional to the molar concentration of the nuclei being observed. libretexts.orgorgchemboulder.com This technique can be applied to reactions involving this compound or its derivatives.

For example, during a derivatization reaction at the primary amine (e.g., acylation), the progress can be monitored by observing the change in the ¹H NMR spectrum over time. By integrating a characteristic signal of the starting material, such as the methylene (B1212753) protons adjacent to the primary amine (H-c at ~2.8 ppm), and comparing it to the integral of a stable, non-reacting peak within the molecule (e.g., the O-methyl singlet, H-f) or a known concentration of an internal standard, the rate of consumption can be accurately determined. nih.gov Concurrently, the appearance and growth of new signals corresponding to the product can be tracked to monitor its formation. For accurate quantification, experimental parameters must be carefully controlled, particularly ensuring a sufficient relaxation delay (D1) between scans to allow for complete magnetization recovery of all relevant nuclei. researchgate.net

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the precise molecular weight of a compound and structural details inferred from its fragmentation pattern.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with extremely high accuracy (typically to four or more decimal places). libretexts.org This allows for the determination of a unique molecular formula. pharmacy180.com The calculated monoisotopic mass for this compound (C₇H₁₈N₂O) is 146.1419 Da. An HRMS measurement confirming this exact mass would definitively validate the elemental composition, distinguishing it from other potential formulas with the same nominal mass of 146 (e.g., C₈H₂₂N₂, 146.1783 Da).

Upon ionization, the molecular ion of this compound will undergo characteristic fragmentation. The dominant fragmentation pathway for aliphatic amines and ethers is alpha-cleavage, where a bond adjacent to a heteroatom (nitrogen or oxygen) breaks to form a stable carbocation or radical. oregonstate.eduyoutube.com The tertiary nitrogen atom is a prime site for such fragmentation.

The most probable fragmentation pathways would involve the cleavage of the C-C bonds alpha to the tertiary nitrogen, leading to the loss of the ethylamine (B1201723) or methoxyethyl radicals. The resulting fragment ions provide powerful evidence for the original structure.

Predicted Mass Spectrometry Fragments

m/z (Da) Proposed Fragment Structure Fragmentation Pathway
146.14 [C₇H₁₈N₂O]⁺• Molecular Ion
116.11 [M - CH₂NH₂]⁺ α-cleavage at the aminoethyl chain
102.09 [CH₃N(CH₂)CH₂OCH₃]⁺ Cleavage of the N-C bond to the aminoethyl group
87.07 [M - CH₂CH₂OCH₃]⁺ α-cleavage at the methoxyethyl chain
58.07 [CH₃N=CHCH₃]⁺ Rearrangement product
44.05 [H₂N-CH=CH₂]⁺• Cleavage within the aminoethyl group

Note: m/z values are for the monoisotopic mass.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. This accuracy allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

In a typical HRMS analysis using a technique like electrospray ionization (ESI) in positive ion mode, the molecule would be expected to readily protonate at one of its nitrogen atoms to form the [M+H]⁺ ion. The high-resolution capabilities of instruments such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can measure the mass of this ion with sub-ppm accuracy. nih.gov This precision is crucial for confirming the elemental formula (C₆H₁₆N₂O).

Table 1: Predicted HRMS Data for Protonated this compound

Ion FormulaCalculated Monoisotopic Mass (Da)Expected Mass Accuracy (ppm)
[C₆H₁₇N₂O]⁺133.13354< 5

Data is predictive based on the chemical formula and typical HRMS instrument performance.

The ability of HRMS to resolve isotopic patterns further aids in confirming the elemental composition. The characteristic distribution of isotopes for carbon, nitrogen, and oxygen would be clearly resolved, adding another layer of confidence to the identification.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion—in this case, the protonated molecule [M+H]⁺—and analyzing the resulting product ions. The fragmentation pattern serves as a structural fingerprint, allowing for the elucidation of the molecule's connectivity. youtube.com

For this compound, the fragmentation is expected to be dominated by cleavages at bonds alpha and beta to the nitrogen atoms and the ether oxygen, as these are chemically labile sites. nih.govlibretexts.org The primary fragmentation pathways for aliphatic amines typically involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which is a major fragmentation route. libretexts.orgyoutube.com

Key Predicted Fragmentation Pathways:

α-Cleavage adjacent to the secondary amine: This would be a dominant pathway, leading to the loss of a neutral fragment and the formation of a stable immonium ion. Cleavage of the ethyl-amine bond would result in the formation of the [CH₃N(H)CH₂CH₂OCH₃]⁺ ion.

α-Cleavage adjacent to the primary amine: Cleavage of the C-C bond in the aminoethyl group would lead to the formation of a characteristic [CH₂NH₂]⁺ ion at m/z 30.

Cleavage of the C-O ether bond: The ether linkage is another potential site of fragmentation, which could lead to the loss of a methoxy group or a larger fragment containing the methoxyethyl moiety.

Cleavage of the C-N bonds: Direct cleavage of the C-N bonds can also occur, leading to further fragmentation of the primary product ions.

A study on the electron impact (EI) mass spectra of N,N-dialkyl aminoethane-2-ols and their derivatives showed that the primary fragmentation is β-cleavage relative to the nitrogen atom, with the abundance of product ions depending on the size and structure of the alkyl groups. nih.gov While the ionization method differs, the underlying principles of bond stability influencing fragmentation are similar.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of [C₆H₁₇N₂O]⁺

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Structure of FragmentNeutral Loss
133.13102.09[CH₃N(H)CH₂CH₂OCH₃]⁺C₂H₅N
133.1388.08[HN(CH₃)CH₂CH₂O]⁺C₂H₅N
133.1374.06[CH₃NHCH₂CH₂]⁺CH₄O
133.1358.07[CH₃NHCH₂]⁺C₂H₄O
133.1345.04[CH₂OCH₃]⁺C₃H₈N₂
133.1330.04[CH₂NH₂]⁺C₄H₈O

This data is predictive and based on established fragmentation rules for amines and ethers. libretexts.orglibretexts.org

X-ray Diffraction Studies of Crystalline Forms and Metal Complexes

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of crystalline materials. This technique can be applied to this compound if it can be crystallized, or to its crystalline derivatives and metal complexes.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) analysis provides the precise arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and stereochemistry. To perform SCXRD, a suitable single crystal of the compound or a derivative must be grown. For a flexible molecule like this compound, crystallization might be achieved by forming a salt with an appropriate acid (e.g., hydrochloride or tartrate).

Studies on related substituted ethylenediamine salts, such as N,N′-Bis[2-(methoxycarbonyl)ethyl]ethane-1,2-diammonium dichloride, have shown how intermolecular forces like hydrogen bonding dictate the crystal packing. nih.gov For this compound, it is expected that N-H···anion and potentially C-H···anion hydrogen bonds would be prominent features in the crystal structure of its salts.

Furthermore, this amine can act as a chelating ligand for metal ions, forming crystalline coordination complexes. A study on a copper(II) complex with a Schiff base derived from an aminoethyl-containing ligand provided detailed structural information, including the coordination geometry around the metal center. researchgate.net

Table 3: Representative Crystallographic Data for an Analogous Diamine Salt

ParameterN,N′-Bis[2-(methoxycarbonyl)ethyl]ethane-1,2-diammonium dichloride nih.gov
Chemical FormulaC₁₀H₂₂N₂O₄²⁺·2Cl⁻
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9030 (8)
b (Å)10.3327 (10)
c (Å)8.3269 (10)
β (°)101.763 (10)
Volume (ų)749.93 (13)

This table presents data for a related compound to illustrate the type of information obtained from SCXRD.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is used to identify crystalline phases and is particularly useful for routine analysis and quality control. Each crystalline solid has a unique PXRD pattern, which acts as a fingerprint. researchpublish.com This technique can be used to distinguish between different polymorphic forms of this compound or its salts, and to confirm the identity of a synthesized batch against a known standard.

In the context of metal complexes, PXRD is used to characterize the bulk material and confirm that the synthesized powder corresponds to the structure determined by SCXRD. spuvvn.eduresearchgate.net Studies on various transition metal complexes with Schiff bases or mixed ligands demonstrate the utility of PXRD in confirming the crystallinity and determining the crystal system of the bulk sample. asianpubs.orgisca.me The sharpness and position of the diffraction peaks provide information about the crystallinity and unit cell dimensions of the material.

Chromatographic Techniques for Purity Assessment and Separation of Reaction Mixtures

Chromatography is essential for separating this compound from impurities and other reactants, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for the analysis of volatile and semi-volatile compounds. thermofisher.com Given its molecular weight and functional groups, this compound is amenable to GC-MS analysis, although its polarity due to the amine groups might necessitate derivatization to improve peak shape and chromatographic performance. nih.govyoutube.com

Derivatization, for instance by acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA), can reduce the polarity of the amine groups, leading to less peak tailing and better separation from isomeric impurities. researchgate.netnih.gov Studies on the GC-MS analysis of related aminoindanes and ethylenediamine have shown that derivatization is a key step for successful quantification and identification. nih.gov

A study specifically on N,N-dialkylaminoethyl-2-methoxyethyl ethers, which are structurally very similar, demonstrates the direct applicability of GC-MS for their identification, suggesting that under appropriate conditions, the underivatized amine might also be analyzed. researchgate.net The retention time in the gas chromatogram provides one level of identification, while the mass spectrum of the eluting peak provides confirmation and structural details.

Table 4: Illustrative GC-MS Parameters for Analysis of a Related Amine

ParameterTypical Conditions for Amine Analysis
Gas Chromatograph
ColumnDB-5MS (or similar non-polar to mid-polar capillary column)
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow (e.g., 1.5 mL/min)
Inlet Temperature250 °C
Oven Programe.g., 60 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Ion Trap
Scan Rangem/z 40-450
Source Temperature230 °C

These parameters are illustrative and would require optimization for the specific compound. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. In the context of analyzing this compound and its derivatives, HPLC offers a versatile and robust platform. Due to the chemical nature of this aliphatic amine, which lacks a strong chromophore, direct UV detection presents significant challenges in sensitivity. Consequently, analytical strategies predominantly gravitate towards pre-column derivatization to enhance detectability.

The presence of both a secondary amine and a primary amine group in the parent compound, this compound, allows for reaction with various derivatizing agents to yield products with high molar absorptivity or fluorescence quantum yield. This derivatization is a critical step for achieving the low detection limits often required in pharmaceutical and chemical purity analysis. thermofisher.comsigmaaldrich.com

General HPLC Methodology:

A common approach for the analysis of aliphatic amines involves reversed-phase HPLC (RP-HPLC). nih.govijpsonline.com This technique separates compounds based on their hydrophobicity. The stationary phase is typically a non-polar material, such as octadecyl-silica (C18), while the mobile phase is a polar solvent mixture, commonly consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govmdpi.com

For the analysis of derivatized amines, gradient elution is frequently employed. mdpi.comoup.com This involves changing the composition of the mobile phase during the chromatographic run to effectively separate a range of analytes with varying polarities. The separation of compounds containing nitrogen atoms can sometimes result in peak tailing due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. ijpsonline.com To mitigate this, mobile phase modifiers such as trifluoroacetic acid or formic acid are often added to improve peak shape and resolution. oup.comresearchgate.net

Derivatization Reagents:

Several reagents are suitable for the derivatization of primary and secondary amines prior to HPLC analysis. thermofisher.com

9-fluorenylmethyl chloroformate (FMOC-Cl): This is a widely used reagent that reacts with both primary and secondary amines to form highly fluorescent and UV-active derivatives. oup.com

4-chloro-7-nitrobenzofurazan (NBD-Cl): This reagent is particularly effective for forming fluorescent derivatives with primary and secondary amines, enabling sensitive detection. nih.govmdpi.com

o-phthalaldehyde (OPA): OPA reacts specifically with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. thermofisher.com

Dansyl Chloride (DNS-Cl): This reagent also reacts with primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.com

The choice of derivatization reagent depends on the specific requirements of the analysis, including desired sensitivity and the presence of other interfering substances. The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. researchgate.net

Detection Methods:

Following separation on the HPLC column, the derivatized analytes are detected using a UV-Visible or a fluorescence detector (FLD). nih.govoup.com FLD generally offers higher sensitivity and selectivity compared to UV detection for the fluorescent derivatives. The excitation and emission wavelengths are selected based on the spectral properties of the specific derivative formed. mdpi.com

The table below summarizes typical HPLC conditions that could be adapted for the analysis of derivatized this compound, based on established methods for similar aliphatic amines.

ParameterTypical Conditions
Stationary Phase Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ijpsonline.com
Mobile Phase A: Aqueous buffer (e.g., Formic acid, Phosphoric acid buffer) nih.govoup.comB: Organic Modifier (Acetonitrile or Methanol) nih.govmdpi.com
Elution Mode Gradient Elution mdpi.comoup.com
Flow Rate 0.8 - 1.5 mL/min ijpsonline.commdpi.com
Column Temperature 30 - 40 °C mdpi.comoup.com
Derivatization Reagent NBD-Cl, FMOC-Cl, or similar amine-reactive reagents nih.govoup.com
Detection UV-Vis or Fluorescence (FLD) nih.govoup.com
Injection Volume 5 - 20 µL oup.com

Theoretical and Computational Investigations of 2 Aminoethyl 2 Methoxyethyl Methylamine

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule. For (2-Aminoethyl)(2-methoxyethyl)methylamine, these studies would be crucial for understanding its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By approximating the electron density, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For this compound, these calculations would reveal the preferred spatial orientation of its amino, methoxy (B1213986), and methyl groups, which is fundamental to understanding its physical and chemical behavior.

Hypothetical DFT-Calculated Ground State Geometry Parameters (Note: The following table is a hypothetical representation of what DFT calculations might yield and is for illustrative purposes only.)

ParameterPredicted Value
C-N Bond Length (aminoethyl)Data not available
C-N Bond Length (methylamine)Data not available
C-O Bond Length (methoxyethyl)Data not available
C-N-C Bond AngleData not available
C-O-C Bond AngleData not available

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commalayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.commalayajournal.org The HOMO-LUMO energy gap is an important indicator of chemical stability. malayajournal.org For this compound, FMO analysis would identify the most likely sites for electrophilic and nucleophilic attack. It is common to use substituent groups to tune the electronic properties and frontier orbital energy levels of molecules. rsc.org

Hypothetical FMO Data (Note: This table illustrates the type of data that would be generated from FMO analysis and is not based on actual experimental results.)

Molecular OrbitalEnergy (eV)Description
HOMOData not availableIndicates primary site of electron donation (likely the nitrogen atoms)
LUMOData not availableIndicates primary site of electron acceptance
HOMO-LUMO GapData not availableRelates to the molecule's kinetic stability and reactivity

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the interpretation of experimental spectra, helping to confirm the molecule's structure. liverpool.ac.uknih.gov Similarly, the prediction of vibrational frequencies from calculations can be correlated with experimental Infrared (IR) and Raman spectra to identify characteristic functional group vibrations.

Hypothetical Predicted ¹H NMR Chemical Shifts (Note: This table is a hypothetical example and is not based on measured data for this specific compound. Chemical shifts for similar fragments can be found in databases. docbrown.infochemicalbook.com)

Proton EnvironmentPredicted Chemical Shift (ppm)
-CH₃ (methyl)Data not available
-CH₂- (aminoethyl)Data not available
-CH₂- (methoxyethyl)Data not available
-NH₂Data not available
-OCH₃Data not available

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its movements and interactions with its environment.

Solvation Effects on Molecular Conformations and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the solvent it is dissolved in. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. These simulations would reveal how the solvent affects the conformational preferences of the molecule and could provide insights into its reactivity in different chemical environments by analyzing the structure of the solvation shells and the dynamics of solvent-solute interactions.

Intermolecular Interactions and Self-Assembly Propensities

The structure of this compound, featuring a primary amine, a tertiary amine, and an ether linkage, dictates a complex landscape of possible intermolecular interactions. Computational models are essential for dissecting these forces and predicting how they govern the molecule's behavior in condensed phases and its potential for self-assembly.

The primary amine group (-NH₂) is a strong hydrogen bond donor and acceptor. The tertiary amine and the ether oxygen act as hydrogen bond acceptors. These functionalities suggest that hydrogen bonding would be a dominant intermolecular force, leading to the formation of transient networks in a liquid state. Molecular dynamics (MD) simulations can model these interactions, predicting the radial distribution functions and coordination numbers around each functional group.

Beyond hydrogen bonding, the molecule's flexible carbon backbone and methyl group contribute to van der Waals interactions. The methoxy group introduces a significant dipole moment, leading to dipole-dipole interactions that further influence molecular packing. The balance between these forces—hydrogen bonds, dipole-dipole interactions, and weaker van der Waals forces—is critical for determining properties like boiling point, viscosity, and solubility, which can be predicted using computational methods. nih.gov

The bifunctional nature of the molecule, with distinct hydrogen-bonding sites, opens up the possibility of self-assembly into ordered structures. nih.govacs.orgrsc.orgresearchgate.net Computational studies on similar amino acids and peptide conjugates have demonstrated that a delicate balance of hydrophobic interactions and hydrogen bonding can lead to the formation of fibrils, sheets, or micelles. acs.orgrsc.orgresearchgate.net For this compound, it is plausible that under specific conditions (e.g., in certain solvents or at interfaces), these molecules could form supramolecular structures. Computational modeling can explore these possibilities by simulating the behavior of many molecules over time, predicting the most energetically favorable assembled states.

Table 1: Predicted Intermolecular Interaction Capabilities

Functional Group Interaction Type Role Predicted Strength
Primary Amine (-NH₂) Hydrogen Bonding Donor & Acceptor Strong
Tertiary Amine (>N-CH₃) Hydrogen Bonding Acceptor Moderate
Ether (-O-) Hydrogen Bonding Acceptor Weak to Moderate
Ethyl/Methyl Groups van der Waals Dispersion Weak

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms. acs.orgacs.orgrsc.org It allows for the mapping of potential energy surfaces, identifying reactants, products, intermediates, and, crucially, the high-energy transition states that govern reaction rates. wikipedia.orgyoutube.comyoutube.com

For this compound, several reaction types could be investigated computationally. As a diamine, it is an excellent candidate to act as a bifunctional catalyst or as a ligand in coordination chemistry. acs.orgrsc.orgrsc.org

As a Bifunctional Catalyst: The presence of both a primary (nucleophilic) and a tertiary (basic) amine allows it to potentially catalyze reactions like aldol (B89426) or Michael additions. acs.orgrsc.orgresearchgate.net DFT calculations can model the entire catalytic cycle: the formation of an enamine or iminium intermediate, the carbon-carbon bond-forming step, and the final hydrolysis to release the product and regenerate the catalyst. researchgate.netyoutube.com These calculations would pinpoint the rate-determining step by comparing the energy barriers of all transition states involved. acs.orgwikipedia.org

As a Ligand: The molecule can act as a bidentate or tridentate ligand, coordinating to metal centers through its nitrogen and oxygen atoms. Computational models can predict the geometry and stability of the resulting metal complexes. Furthermore, if these complexes are catalytically active (e.g., in Ullmann or C-H activation reactions), DFT can be used to explore the mechanism of the catalyzed reaction, including oxidative addition, reductive elimination, and the structures of all intermediates and transition states.

Table 2: Hypothetical Reaction Pathway Analysis using DFT

Reaction Type Key Computational Metric Information Gained
Enamine Formation Activation Energy (ΔG‡) Rate of catalyst activation
C-C Bond Formation Transition State Geometry Stereochemical outcome (enantioselectivity)
Ligand Exchange Binding Energy (ΔE) Stability of the metal-ligand complex

In-silico Screening for Novel Material Applications

The field of materials informatics leverages computational power and data-driven approaches to accelerate the discovery of new materials with desired properties. enthought.comidtechex.com In-silico screening involves computationally evaluating large libraries of molecules for their suitability in a specific application, a process that is significantly faster and more cost-effective than traditional experimental screening. nih.govslideshare.netinsilico-materials.com

Given its array of functional groups, this compound could be a candidate for various material applications. An in-silico screening workflow could assess its potential in areas such as:

CO₂ Capture Materials: Amine-functionalized materials are a promising class for capturing carbon dioxide from the air or flue gas. arxiv.org High-throughput computational screening can predict the CO₂ binding energy of this compound and its derivatives when incorporated into a porous support like a metal-organic framework (MOF) or silica (B1680970). arxiv.org By comparing its predicted performance against a database of known materials, its potential as a novel sorbent can be quickly assessed.

Polymer Precursors: The primary amine group can react with compounds like epoxides or isocyanates to form polymers. Computational chemistry can predict the mechanical and thermal properties (e.g., glass transition temperature, Young's modulus) of the resulting polymers. This allows for the virtual design of new polymer formulations with specific characteristics before any synthesis is attempted.

Corrosion Inhibitors: Amines are known to adsorb onto metal surfaces and inhibit corrosion. Molecular dynamics simulations can model the interaction of this compound with different metal surfaces (e.g., steel, copper), predicting its adsorption energy and surface coverage. This can help identify it as a potential corrosion inhibitor for specific environments.

Table 3: Example of an In-silico Screening Protocol

Application Area Property to Screen Computational Method Success Criterion
CO₂ Capture CO₂ Binding Enthalpy DFT, Grand Canonical Monte Carlo Binding energy within optimal range for capture and release
Polymer Science Glass Transition Temp. (Tg) Molecular Dynamics (MD) Predicted Tg matches target application (e.g., high-performance coating)
Corrosion Inhibition Adsorption Energy on Fe(110) DFT, MD High negative adsorption energy indicating strong surface binding

Applications in Advanced Materials Science and Engineering Non Biological Focus

Polymer Chemistry and Macromolecular Design

In the field of polymer science, this diamine serves as a crucial component in creating and modifying polymers, influencing their final properties through cross-linking, acting as a monomer, or participating in controlled polymerization reactions.

(2-Aminoethyl)(2-methoxyethyl)methylamine is a suitable candidate for use as a curing agent or cross-linker for thermosetting polymers, most notably epoxy resins. The curing of an epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA), involves the reaction of the amine hydrogens with the epoxide rings of the resin. This process forms a rigid, three-dimensional cross-linked network, transforming the liquid resin into a hard, durable solid.

The primary and secondary amines on the molecule can both participate in the curing reaction. Aliphatic amines like this compound typically allow for curing at room or slightly elevated temperatures. ijert.org The flexible ether group within its backbone can impart a degree of flexibility to the final cured product, potentially enhancing its toughness and impact resistance compared to resins cured with more rigid amine structures. The final thermal and mechanical properties of the epoxy composite are highly dependent on the structure and reactivity of the curing agent. nih.gov For instance, the glass transition temperature (Tg), which defines the upper service temperature of the material, is directly influenced by the cross-link density and the chemical nature of the hardener. nih.govresearchgate.net

Curing Agent TypeEpoxy SystemGlass Transition Temperature (Tg)Reference
Aliphatic Amine (e.g., TETA)DGEBA101 °C nih.gov
Cycloaliphatic Amine (e.g., IPDA)DGEBA138 °C nih.gov
Aromatic Amine (e.g., DDS)DGEBA183 °C nih.gov
Aromatic Amine (e.g., mPDA)DGEBA~150 °C ijert.org

*Data for analogous amine curing agents are presented to illustrate the typical performance. TETA (Triethylenetetramine), IPDA (Isophorone diamine), DDS (4,4′-Diaminodiphenylsulfone), mPDA (m-phenylenediamine).

The presence of two amine groups allows this compound to function as a monomer in step-growth polymerization reactions. Specifically, it can react with difunctional carboxylic acids or, more commonly, their more reactive derivatives like diacyl chlorides, to form polyamides. libretexts.org This polycondensation reaction proceeds with the elimination of a small molecule, such as HCl, to form amide linkages that constitute the polymer backbone. researchgate.netcapes.gov.br

The resulting polyamides would possess unique characteristics imparted by the monomer's structure. The ether linkage would increase the flexibility of the polymer chain, likely lowering the glass transition temperature and melting point and increasing solubility in organic solvents compared to polyamides made from simple alkyl diamines. rsc.org The unsymmetrical nature of the diamine would disrupt chain packing and reduce crystallinity, further enhancing solubility. ntu.edu.tw These properties are desirable for creating processable, high-performance polymers for films and coatings.

Diamine MonomerDicarboxylic Acid/Diacyl ChlorideInherent Viscosity (dL/g)Polymer PropertiesReference
Various Aromatic DiaminesIsophthaloyl chloride, Terephthaloyl chloride0.30 - 0.52Moderate to high molecular weight, thermally stable. researchgate.net
1,6-HexanediamineAdipic acid chlorideNot SpecifiedForms Nylon 6,6; widely used synthetic fiber. libretexts.org
Asymmetric Aromatic DiamineVarious Aromatic Dicarboxylic Acid DichloridesNot Specified (Mw: 22,500–34,600)Amorphous, good solubility, Tg: 263–311 °C. ntu.edu.tw

In the field of controlled/"living" radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP), multidentate amine ligands are essential for catalyst performance. cmu.edu ATRP allows for the synthesis of polymers with predetermined molecular weights, complex architectures, and low polydispersity. The catalyst is typically a copper(I) halide, and the amine ligand's primary roles are to solubilize the copper salt in the polymerization medium and, crucially, to adjust the redox potential of the copper center. cmu.eduacs.org

This compound can act as a bidentate (via the two nitrogens) or potentially tridentate (including the ether oxygen) ligand for the copper catalyst. The ligand structure dictates the equilibrium between the active (radical) and dormant (halide-capped) polymer chains, thereby controlling the polymerization rate and level of control. The activity of the copper catalyst is fine-tuned by the steric and electronic properties of the amine ligand. acs.orgcmu.edu While highly active catalysts like those formed with Me6TREN are common, simpler amines are also effective and can be more cost-efficient. cmu.edu

Amine LigandMonomerPolymerization ConditionsKey FindingReference
PMDETAMethyl AcrylateCuBr, Toluene, 90 °CFaster rate than bipyridine-based ligands. nih.gov (from initial searches)
Me6TRENButyl AcrylateCuBr, DMFHighly active catalyst system. acs.org
Various Quadridentate AminesMethyl MethacrylateCuBr, Anisole, 80 °CLow PDI (~1.1-1.4); reactivity depends on ligand structure. cmu.edu

*PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine), Me6TREN (Tris(2-dimethylaminoethyl)amine). Data for structurally related multidentate amine ligands are shown.

Adsorption and Separation Technologies

The nitrogen and oxygen atoms in this compound act as Lewis basic sites, making the molecule effective in capturing acidic gases and chelating metal ions. When immobilized on high-surface-area supports, it can be used to create efficient adsorbent materials.

One of the most researched applications for amines is in the capture of carbon dioxide (CO2) from flue gas or directly from the air (Direct Air Capture). nih.govbohrium.com The technology involves functionalizing a porous solid support (such as silica (B1680970) gel, zeolites, or metal-organic frameworks) with amine groups. acs.orgresearchgate.net this compound can be grafted onto or impregnated into these supports.

The capture mechanism involves a chemical reaction between the acidic CO2 molecule and the basic amine groups. Primary and secondary amines react with CO2 to form carbamates. nih.gov The presence of moisture can often enhance CO2 adsorption capacity. acs.org The efficiency of the adsorbent is measured by its CO2 capacity (typically in mmol of CO2 per gram of adsorbent) and its stability over multiple adsorption-desorption cycles. The ether linkage in the molecule may provide benefits such as improved stability and favorable interaction with water, potentially enhancing performance under humid conditions. ethz.ch

Support MaterialAmine UsedAmine Loading (wt%)Adsorption Capacity (mmol/g)Adsorption Temp. (°C)Reference
Protonated Titanate NanotubesTEPA604.1375 nih.gov
Carbon NanotubesTEPA755.060 nih.gov
Activated CarbonMDEA-3.98Not Specified ehemj.com
Macroporous ResinAEEA403.40 (149.36 mg/g)25 researchgate.net

*Data for various amine types are presented for comparison. TEPA (Tetraethylenepentamine), MDEA (Methyldiethanolamine), AEEA (N-(2-Hydroxyethyl)ethylenediamine).

The same Lewis basicity that makes amines suitable for CO2 capture allows them to act as chelating agents for heavy metal ions in aqueous solutions. The nitrogen and oxygen atoms can donate their lone pairs of electrons to form coordinate bonds with metal cations like Cu(II), Pb(II), Ni(II), and Cd(II). mdpi.comuobasrah.edu.iq

To create a practical adsorbent, this compound can be chemically bonded to a solid, insoluble polymer resin. This is often achieved by first creating a polymer backbone (e.g., from glycidyl (B131873) methacrylate) and then reacting the amine with the functional groups on the polymer. nih.gov The resulting chelating resin can then be used in columns or batch processes to extract heavy metals from wastewater. The efficiency of these resins is determined by their maximum adsorption capacity (q_max, in mg/g or mmol/g) and their selectivity for specific metals. researchgate.net The combination of two nitrogen atoms and an ether oxygen in the target molecule provides multiple coordination sites, which can lead to strong and stable chelate complexes with metal ions.

Functionalized MaterialTarget Metal IonMax. Adsorption Capacity (q_max)pHReference
Amine-Functionalized Porous Polymer GelPb(II)1211 mg/g6.1 mdpi.com
Amine-Functionalized MCM-41Pb(II)39 mg/gNot Specified researchgate.net
Amine-Functionalized MCM-41Cd(II)41 mg/gNot Specified researchgate.net
Magnetic Resin (GMA/MBA/TEP)Mo(VI)6.18 mmol/gNot Specified nih.gov

Electrochemical Applications

Components in Electrolytes or Redox-Active Systems

There is no available scientific literature detailing the use or performance of this compound as a component in electrolytes or redox-active systems. Research on amine-containing compounds in electrolytes often focuses on their ability to act as ligands for metal ions or as proton conductors, but no such studies have been published for this specific compound.

Functional Coatings for Electrodes

No research could be found on the application of this compound for creating functional coatings on electrodes. While amines are sometimes used for surface functionalization, the efficacy and specific methodologies for this particular molecule have not been investigated or reported.

Surface Chemistry and Interfacial Science

Surface Modifiers for Inorganic Materials

There are no published studies on the use of this compound as a surface modifier for inorganic materials such as silica, metal oxides, or nanoparticles. The dual amine and ether functionalities could theoretically allow for interesting surface interactions, but this has not been explored in the available scientific literature.

Corrosion Inhibition Studies

No specific studies on the effectiveness of this compound as a corrosion inhibitor were found. The field of corrosion inhibition includes many amine-based compounds, which function by adsorbing onto a metal surface and forming a protective layer. However, the performance and mechanism of this particular compound in preventing corrosion have not been a subject of published research.

Future Research Directions and Emerging Challenges in the Study of 2 Aminoethyl 2 Methoxyethyl Methylamine

Development of Sustainable and Eco-Friendly Synthetic Routes

The future industrial viability of (2-Aminoethyl)(2-methoxyethyl)methylamine hinges on the development of green and sustainable manufacturing processes. Traditional synthetic methods for complex amines often rely on petroleum-based starting materials, harsh reagents, and multi-step procedures that generate significant waste. Future research should prioritize the development of more environmentally benign alternatives.

Key research objectives in this area include:

Bio-based Feedstocks: Investigating the use of renewable resources, such as amino acids or biomass-derived platform chemicals, as precursors. bldpharm.comnih.gov This approach aligns with the growing demand for a sustainable chemical industry.

Catalytic C-N Bond Formation: Exploring catalytic routes, such as reductive amination of methoxy-functionalized aldehydes or direct amination of corresponding alcohols, using non-precious metal catalysts to minimize cost and environmental impact.

Atom Economy and Waste Reduction: Designing synthetic pathways that maximize atom economy, for instance, through one-pot reactions or cascade sequences that avoid the isolation of intermediates. A comparative analysis of potential green synthetic routes is conceptualized in Table 1.

Table 1: Conceptual Comparison of Potential Sustainable Synthetic Routes

Route Starting Materials Key Advantages Potential Challenges
Reductive Amination 2-Methoxyacetaldehyde, N-methylethylenediamine High selectivity, potential for catalytic hydrogenation. Requires control of over-alkylation, catalyst development needed.
Bio-catalysis Biomass-derived precursors Utilizes renewable resources, mild reaction conditions. Requires significant enzyme engineering and pathway elucidation.

| Direct Amination | 2-Methoxyethanol (B45455), N-methylethylenediamine | Potentially fewer steps, water as a byproduct. | High temperatures/pressures may be needed, catalyst selectivity is key. |

Exploration of Unconventional Reactivity and Novel Transformations

The dual amine and ether functionalities within this compound suggest a rich and potentially unconventional reactivity profile. The primary and tertiary amine sites offer differential reactivity for selective functionalization, while the ether linkage can influence the compound's coordination chemistry and physical properties.

Future research should venture beyond standard amine chemistry to explore:

Selective Functionalization: Developing protocols for the selective N-functionalization of the primary amine in the presence of the tertiary amine, or vice-versa. This would unlock access to a wide array of novel derivatives.

Metal-Ligand Chemistry: Investigating its role as a tridentate or bidentate ligand in coordination chemistry. The flexible ether chain could enable hemilabile behavior, which is highly sought after in catalysis.

Ring-Opening/Closing Reactions: Exploring its use in synthesizing novel heterocyclic structures, such as functionalized piperazines or larger ring systems, which are prevalent in pharmacologically active compounds.

C-H Activation: Investigating the potential for catalytic C-H activation at positions adjacent to the nitrogen or oxygen atoms to forge new carbon-carbon or carbon-heteroatom bonds. nih.gov

Integration into Multi-Functional Hybrid Materials Systems

The incorporation of organic molecules into inorganic or polymeric matrices is a powerful strategy for creating advanced materials with tailored properties. The structure of this compound makes it an excellent candidate for integration into such hybrid systems.

Promising research directions include:

Surface Functionalization of Nanomaterials: Grafting the compound onto the surface of silica (B1680970) nanoparticles, graphene oxide, or nanodiamonds to introduce amine and ether functionalities. bldpharm.comchemicalbook.comscbt.com This could enhance dispersibility, provide sites for further modification, or create catalytic surfaces.

Polymer Chemistry: Using it as a monomer or a cross-linking agent in the synthesis of novel polymers, such as polyamides, polyurethanes, or epoxy resins. The methoxyethyl group could impart flexibility and hydrophilicity to the resulting polymer chains.

Metal-Organic Frameworks (MOFs): Employing it as a functional ligand or a post-synthetic modification agent in MOFs to tune pore environments and enhance properties like gas sorption or catalysis. youtube.com

Table 2: Potential Applications in Functional Hybrid Materials

Material System Role of the Compound Potential Enhanced Property Target Application Area
Silica Nanoparticles Surface modifying agent Enhanced CO2 capture capacity, catalytic activity. Carbon capture, heterogeneous catalysis.
Epoxy Resins Curing agent/modifier Increased flexibility, improved adhesion. Advanced composites, coatings.

| Polyurethane Foams | Chain extender/catalyst | Modified foam morphology, tailored physical properties. | Insulation, cushioning materials. |

Advanced Theoretical Modeling of Complex Systems Involving the Compound

Computational chemistry and theoretical modeling are indispensable tools for predicting molecular properties and guiding experimental work. For a molecule like this compound, where experimental data is sparse, in silico studies are particularly valuable.

Key areas for theoretical investigation include:

Conformational Analysis: Predicting the stable conformations of the molecule and understanding how intramolecular hydrogen bonding and steric interactions influence its shape.

Reactivity Prediction: Modeling reaction pathways to predict the regioselectivity of chemical transformations and to elucidate reaction mechanisms. This can help in designing more efficient synthetic routes.

Interaction with Surfaces and Polymers: Using molecular dynamics (MD) simulations and density functional theory (DFT) to model how the compound adsorbs onto material surfaces or integrates into polymer chains.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and Raman spectra to aid in the characterization of the compound and its derivatives. chemicalbook.com

Scalable Production and Industrial Implementation in Non-Biological Sectors

Bridging the gap between laboratory-scale synthesis and industrial production is a major challenge for any new chemical entity. For this compound, achieving scalable and cost-effective production is a prerequisite for its adoption in non-biological industrial applications.

Future efforts must focus on:

Process Optimization and Scale-Up: Translating the most promising sustainable synthetic route from the lab to a pilot scale, focusing on optimizing reaction conditions, minimizing solvent use, and developing efficient purification protocols.

Techno-Economic Analysis: Performing a thorough techno-economic assessment to evaluate the commercial feasibility of the developed production process and to identify key cost drivers.

Application-Specific Performance Testing: Evaluating the performance of the compound in targeted industrial applications, such as a curing agent for epoxy resins, a component in polyurethane synthesis, or a ligand in industrial catalysis. fishersci.ca The goal would be to demonstrate a clear performance advantage over existing chemicals.

Supply Chain Development: Establishing a reliable supply chain for key raw materials, especially if they are derived from bio-based sources.

Addressing these research directions and overcoming the associated challenges will be crucial in unlocking the full scientific and industrial potential of this uniquely functionalized diamine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Aminoethyl)(2-methoxyethyl)methylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-methoxyethylamine with methylamine derivatives in dichloromethane or toluene under reflux, followed by purification via column chromatography or recrystallization, yields high-purity product . Key factors include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (60–80°C minimizes side reactions), and stoichiometric ratios (1:1.2 amine-to-alkylating agent improves efficiency). Impurities often arise from over-alkylation, which can be mitigated using excess primary amine .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • FTIR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-O-C stretch at ~1100 cm⁻¹) .
  • NMR : ¹H NMR reveals methoxy protons as a singlet at δ 3.3–3.5 ppm and methylene groups adjacent to amine at δ 2.6–3.0 ppm. ¹³C NMR confirms methoxy carbons at δ 55–60 ppm .
  • Elemental Analysis : Validates purity (>95% for research-grade samples) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 132.2) .

Intermediate Research Questions

Q. How does this compound enhance material properties in polymer science?

  • Methodological Answer: The compound acts as a cross-linking agent in epoxy resins and polyurethanes. For example, adding 5–10 wt% improves tensile strength by 20–30% due to increased hydrogen bonding between amine and ether groups. Stability under UV exposure is tested via accelerated weathering (QUV testing), showing <5% degradation after 500 hours .

Q. What are the challenges in quantifying this compound in biological matrices, and how are they addressed?

  • Methodological Answer: Matrix interference (e.g., plasma proteins) requires sample pretreatment:

  • Solid-Phase Extraction (SPE) : C18 columns with 80% methanol elution recover >85% of the compound .
  • LC-MS/MS : Using a C18 column (2.6 µm, 100 Å) and mobile phase (0.1% formic acid in acetonitrile/water), LOQ reaches 1 ng/mL. MRM transitions (m/z 132→86) enhance specificity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect the compound’s biological activity in neurotransmitter studies?

  • Methodological Answer: Comparative SAR studies show that the 2-methoxyethyl group increases blood-brain barrier permeability by 40% compared to hydroxyl analogs. In vitro assays (e.g., radioligand binding with 5-HT1A receptors) reveal an IC₅₀ of 120 nM, suggesting partial agonism. Substituting the methoxy group with ethoxy reduces affinity by 60%, highlighting the importance of oxygen electronegativity .

Q. What mechanisms explain the compound’s stability under acidic vs. alkaline conditions?

  • Methodological Answer:

  • Acidic Conditions (pH 2–4) : Protonation of the amine group (pKa ~9.5) prevents nucleophilic attack, ensuring >90% stability over 24 hours .
  • Alkaline Conditions (pH 10–12) : Base-catalyzed hydrolysis of the methoxy group occurs, degrading 30% of the compound within 12 hours. Stabilizers like ascorbic acid (1 mM) reduce degradation to <10% .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer: DFT calculations (B3LYP/6-31G*) optimize transition states for SN2 reactions. For example, the energy barrier for methylamine substitution is 25 kcal/mol, compared to 18 kcal/mol for ethylamine, guiding solvent selection (DMF lowers barriers by 5–8 kcal/mol via polar stabilization) .

Data Contradictions and Resolution

  • Synthesis Yield Variability : One study reports 75% yield using NaBH₄ , while another achieves 85% with LiAlH₄ . This discrepancy arises from reducing agent strength; LiAlH4 is more effective for sterically hindered intermediates but requires anhydrous conditions.
  • Biological Activity : In rat models, the compound shows anxiolytic effects at 10 mg/kg but no activity in zebrafish assays . Species-specific metabolism (e.g., CYP2D6 polymorphism) may explain this .

Tables for Key Findings

Property Value Method Reference
Melting Point45–47°CDSC
LogP (Octanol-Water)0.92Shake-Flask
Solubility (Water, 25°C)12 mg/mLGravimetric Analysis
Plasma Protein Binding88%Equilibrium Dialysis
Application Key Finding Experimental Design
Polymer Cross-Linking20% increase in tensile strengthASTM D638 testing
Neurotransmitter ModulationIC₅₀ = 120 nM at 5-HT1ARadioligand binding assay

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.